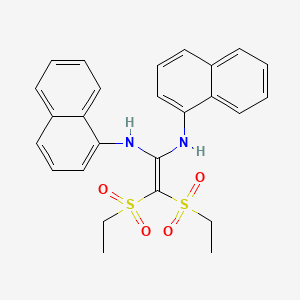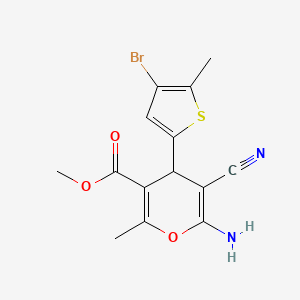
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine, also known as BESN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BESN is a versatile compound that has been used in various scientific studies, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine exerts its effects by binding to metal ions and forming stable complexes. The complex formation between this compound and metal ions results in a change in the fluorescence properties of this compound. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to selectively bind to metal ions, making it a useful tool for detecting metal ions in biological samples. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has several advantages in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in scientific research. This compound has also been shown to have high selectivity for metal ions, making it a useful tool for detecting metal ions in biological samples. However, this compound has some limitations in lab experiments. It has limited solubility in aqueous solutions, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine research. One potential direction is the development of new this compound derivatives with improved properties, such as increased solubility in aqueous solutions. Another potential direction is the use of this compound as a potential anti-cancer agent, which requires further investigation. Additionally, this compound can be used as a chiral selector in chromatography, and further research can be conducted to explore its potential applications in this field.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in the field of scientific research due to its unique properties. It has been used in various scientific studies, including biochemistry, pharmacology, and medicinal chemistry. This compound has several advantages in lab experiments, such as its relative ease of synthesis and high selectivity for metal ions. However, it also has some limitations, such as limited solubility in aqueous solutions. There are several future directions for this compound research, including the development of new derivatives with improved properties and the exploration of its potential applications as a chiral selector in chromatography and as a potential anti-cancer agent.
Synthesemethoden
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine is synthesized by reacting 2-naphthylamine with ethyl sulfonic acid in the presence of a catalyst. The product is then reacted with ethylenediamine to obtain this compound. The synthesis method of this compound is relatively simple and straightforward, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has been widely used in various scientific studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. This compound has also been used as a chiral selector in chromatography and as a ligand in metal-catalyzed reactions. Additionally, this compound has been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2,2-bis(ethylsulfonyl)-1-N,1-N'-dinaphthalen-1-ylethene-1,1-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-3-33(29,30)26(34(31,32)4-2)25(27-23-17-9-13-19-11-5-7-15-21(19)23)28-24-18-10-14-20-12-6-8-16-22(20)24/h5-18,27-28H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLQUXHBDFMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(=C(NC1=CC=CC2=CC=CC=C21)NC3=CC=CC4=CC=CC=C43)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[4-(allyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4890708.png)
![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)

amino]benzamide](/img/structure/B4890727.png)
![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)

![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)